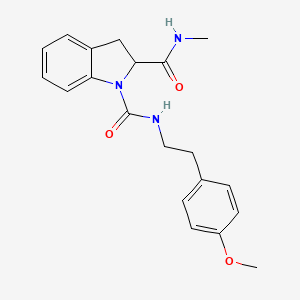

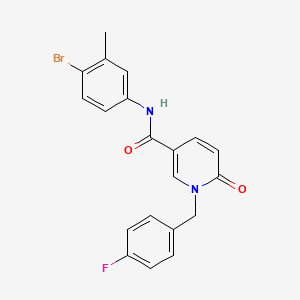

![molecular formula C22H24ClF2N3O3S B3008858 2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)acetamide hydrochloride CAS No. 1185060-23-4](/img/structure/B3008858.png)

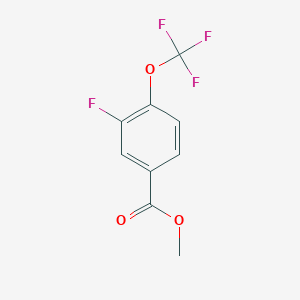

2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)acetamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)acetamide hydrochloride" is a complex molecule that appears to be related to the family of benzothiazole acetamides. These compounds are known for their potential biological activities, which may include antioxidant properties as suggested by the synthesis and evaluation of similar compounds . The structure of the molecule suggests the presence of multiple functional groups, such as the benzo[d]thiazol moiety, which is a common feature in molecules with photophysical properties .

Synthesis Analysis

The synthesis of related benzothiazole acetamides typically involves the refluxing of benzothiazoles with acetic acid . This process may be similar for the synthesis of the compound , although specific details such as the introduction of the benzo[d][1,3]dioxol moiety and the diethylaminoethyl group are not provided in the data. The synthesis of such complex molecules often requires careful consideration of the reagents and conditions to ensure the correct assembly of the molecule.

Molecular Structure Analysis

The molecular structure of benzothiazole acetamides can be influenced by the nature of the substituents on the benzothiazole moiety. For example, the presence of water molecules can act as a bridge, forming hydrogen bonds and influencing the overall structure of the compound . The specific molecular structure of "this compound" would likely be characterized by similar intermolecular interactions, potentially affecting its photophysical and biological properties.

Chemical Reactions Analysis

While the data provided does not detail specific chemical reactions involving the compound , the related literature on benzothiazole acetamides suggests that these compounds can participate in various chemical processes. For instance, the antioxidant properties of similar compounds were examined through their interaction with free radicals . It is plausible that the compound could also engage in similar reactions, given its structural similarities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole acetamides can vary depending on their specific substituents. The photophysical properties of these compounds are of particular interest, as they can form different types of hydrogen-bonded assemblies that affect their behavior under light . The antioxidant properties of similar compounds have been evaluated through in vitro assays, indicating their potential to affect biological systems . The exact physical and chemical properties of the compound would need to be determined through empirical studies.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Novel derivatives of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide, related to the compound , were synthesized using carbodiimide condensation. These compounds are characterized by IR, 1H NMR, and X-ray diffraction, highlighting their potential in chemical research and synthesis (Yu et al., 2014).

Antitumor Activity

- Research on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, structurally similar to the compound, demonstrated significant antitumor activity against various human tumor cell lines. This suggests potential applications in cancer research and treatment (Yurttaş et al., 2015).

Antimicrobial Properties

- Studies on compounds like 2-(p-aminophenylsulfonamido) substituted benzothiazoles, closely related to the compound , showed notable antibacterial and antifungal activities. This underscores their relevance in developing new antimicrobial agents (Patel & Agravat, 2007).

Antibacterial Agent Development

- Research involving N-(benzo[d]thiazol-2-yl)-2-((2,4’-dioxospiro[indoline-3, 2’-thiazolidin]-3'-yl)amino)acetamide derivatives, which are structurally akin to the compound of interest, demonstrated potent antibacterial activities. These findings are significant for the development of new antibacterial drugs (Borad et al., 2015).

Antioxidant Activity and Toxicity Studies

- Benzothiazole derivatives similar to the compound have shown antioxidant activity and were evaluated for toxicity in models of acetaminophen-induced hepatotoxicity. This research is crucial for understanding the protective effects against oxidative stress and potential toxicity (Cabrera-Pérez et al., 2016).

Potential in Photovoltaic Efficiency and Ligand-Protein Interactions

- Benzothiazolinone acetamide analogs, related to the compound, were synthesized and analyzed for photovoltaic efficiency and ligand-protein interactions. This research indicates their potential application in dye-sensitized solar cells and as inhibitors for specific protein targets (Mary et al., 2020).

Orientations Futures

Propriétés

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-N-[2-(diethylamino)ethyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)acetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23F2N3O3S.ClH/c1-3-26(4-2)7-8-27(22-25-21-16(24)11-15(23)12-19(21)31-22)20(28)10-14-5-6-17-18(9-14)30-13-29-17;/h5-6,9,11-12H,3-4,7-8,10,13H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNNRXFFFGJZODZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)CC3=CC4=C(C=C3)OCO4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClF2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

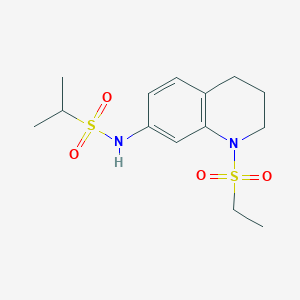

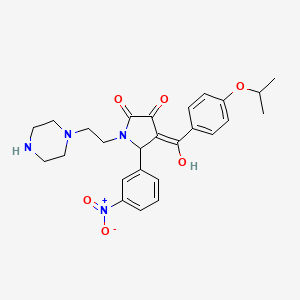

![N-(3-chloro-2-methylphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3008777.png)

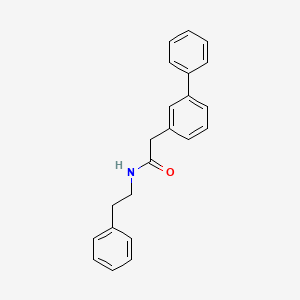

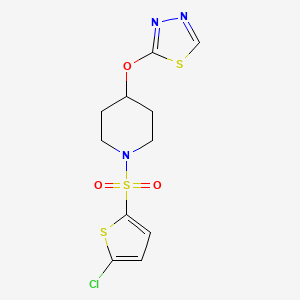

![6-[6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide](/img/structure/B3008784.png)

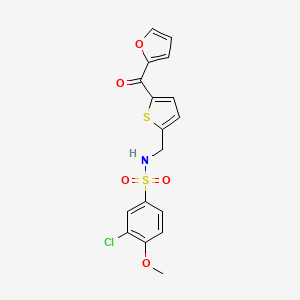

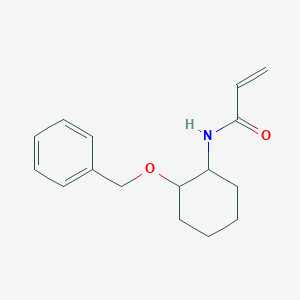

![3-oxo-2-phenyl-5-propyl-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3008791.png)

![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B3008792.png)

![1-(2,5-Dimethylphenyl)-4-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperazine](/img/structure/B3008796.png)